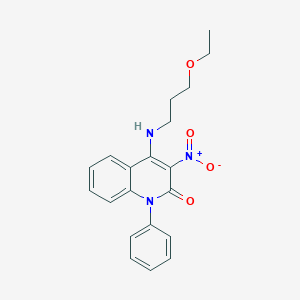

4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

説明

特性

IUPAC Name |

4-(3-ethoxypropylamino)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-2-27-14-8-13-21-18-16-11-6-7-12-17(16)22(15-9-4-3-5-10-15)20(24)19(18)23(25)26/h3-7,9-12,21H,2,8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFHIFPLWSPHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitro group, phenyl group, and ethoxypropylamino group through various substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

化学反応の分析

Types of Reactions

4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: Various substitution reactions can occur at the quinoline core or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the quinoline core.

科学的研究の応用

4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and quinoline core play crucial roles in its biological activity, influencing its binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related quinolinones and pyrimidinones (Table 1). Key differences include substituent positions, electronic effects, and functional groups:

Key Observations:

Nitro Group Position: The target compound’s nitro group at position 3 contrasts with derivatives like 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one (nitro at position 6) . Nitro at position 3 may enhance electrophilicity, influencing reactivity in substitution reactions .

Amino Group Modification: The 3-ethoxypropylamino group at position 4 introduces steric bulk and lipophilicity compared to unsubstituted amino groups (e.g., in ). This may improve membrane permeability but reduce aqueous solubility.

Phenyl vs. Alkyl at Position 1: The phenyl group in the target compound may facilitate π-π stacking in biological targets, unlike alkyl substituents (e.g., methyl in ), which primarily contribute to hydrophobicity.

Physicochemical Properties

- Solubility: The ethoxypropyl chain enhances lipophilicity (logP ~3.5 estimated) compared to hydroxy-substituted derivatives (e.g., logP ~1.8 for ). However, the nitro group reduces solubility in polar solvents.

- Stability: The nitro group confers stability under physiological conditions, while the ethoxypropyl chain may resist metabolic degradation better than ester-linked substituents .

生物活性

Chemical Structure and Properties

The compound features a quinoline backbone substituted with an ethoxypropylamino group and a nitrophenyl moiety. Its chemical structure can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 342.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not extensively studied |

Anticancer Properties

Research indicates that compounds similar to 4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one exhibit significant anticancer activity. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth, particularly the phosphatidylinositol 3-kinase (PI3K) pathway. Inhibitors of this pathway have been linked to reduced cell proliferation in various cancer cell lines .

Case Study: Inhibition of PI3K Signaling

A study examined the effects of quinoline derivatives on PI3K activity in breast cancer cells. The results showed that these compounds could significantly reduce the phosphorylation of Akt, a downstream effector in the PI3K pathway, leading to increased apoptosis in cancer cells .

Anti-inflammatory Activity

Similar quinoline derivatives have demonstrated anti-inflammatory effects by inhibiting prostaglandin E2 (PGE2) production. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Antimicrobial Effects

Preliminary studies indicate that compounds with a similar structure may possess antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines (e.g., HeLa, MCF-7) revealed that 4-((3-ethoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one exhibited dose-dependent cytotoxic effects. The IC50 values were determined to be in the micromolar range, indicating significant potency against these cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases: By targeting kinases involved in cell signaling pathways, it disrupts processes critical for cancer cell survival.

- Induction of Apoptosis: Promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.

- Reduction of Inflammatory Mediators: Decreases levels of pro-inflammatory cytokines and enzymes involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。